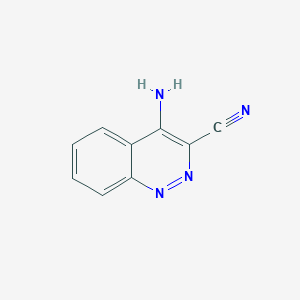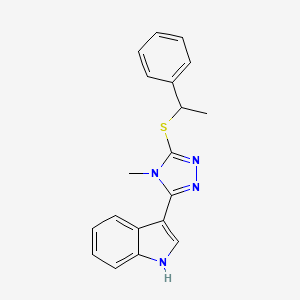![molecular formula C23H30N4O4 B2732254 2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-57-4](/img/structure/B2732254.png)
2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine . Pyrimidines are important in biochemistry, as they are part of the structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has various functional groups attached to it, including a dimethylamino group and a carboxylate group.Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the properties of this compound. Given its structure, it’s likely to be a solid at room temperature. It might be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains . They have shown promising results against microbial strains such as B. pumilis, B. subtilis, E. coli, P. vulgaris, A. niger, and P. crysogenium .
Anticancer Activity
Pyrimidine derivatives have been found to exhibit anticancer properties. For instance, ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d] pyrimidine-5-carboxylate was found to be most effective against lung cancer cell line (A459 with IC 50 0.8 µM) .
Antiviral Activity
Pyrimidine derivatives have been reported to possess antiviral properties . They have been used in the development of antiviral drugs .
Anti-inflammatory Activity
Pyrimidine derivatives have been found to exhibit anti-inflammatory properties . They have been used in the development of anti-inflammatory drugs .
Analgesic Activity
Pyrimidine derivatives have been reported to possess analgesic properties . They have been used in the development of pain-relieving drugs .
Antioxidant Activity
Pyrimidine derivatives have been found to exhibit antioxidant properties . They have been used in the development of antioxidant drugs .
Antimalarial Activity
Pyrimidine derivatives have been reported to possess antimalarial properties . They have been used in the development of antimalarial drugs .
Neuroprotective and Anti-neuroinflammatory Agents
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Mechanism of Action
properties
IUPAC Name |
2-methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-13(2)12-31-22(29)17-14(3)24-20-19(21(28)27(7)23(30)26(20)6)18(17)15-8-10-16(11-9-15)25(4)5/h8-11,13,18,24H,12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPGTAUDDSXQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)N(C)C)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2732173.png)



![(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2732180.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)
![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)


![2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2732189.png)
![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)
![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)